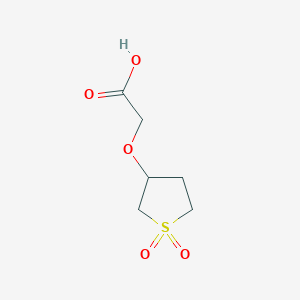
2-Iodocycloheptan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodocycloheptan-1-OL is an organic compound belonging to the class of cycloalkanes It features a seven-membered ring with an iodine atom and a hydroxyl group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodocycloheptan-1-OL typically involves the iodination of cycloheptanol. One common method is the reaction of cycloheptanol with iodine and a suitable oxidizing agent, such as pyridinium chlorochromate (PCC), under controlled conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodocycloheptan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The iodine atom can be reduced to form cycloheptanol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like PCC or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products:
Oxidation: Cycloheptanone or cycloheptanoic acid.
Reduction: Cycloheptanol.
Substitution: Various substituted cycloheptanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Iodocycloheptan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of iodine-containing compounds and their biological effects.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodocycloheptan-1-OL involves its interaction with molecular targets through its iodine and hydroxyl groups. These functional groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Cycloheptanol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromocycloheptan-1-OL: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-Chlorocycloheptan-1-OL: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.
Uniqueness: 2-Iodocycloheptan-1-OL is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications. The iodine atom’s size and electronegativity influence the compound’s chemical properties, making it valuable for specific synthetic and research purposes.
Propiedades
Fórmula molecular |
C7H13IO |
|---|---|
Peso molecular |
240.08 g/mol |
Nombre IUPAC |
2-iodocycloheptan-1-ol |
InChI |
InChI=1S/C7H13IO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5H2 |
Clave InChI |
YIIOLZOEBOLWSW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(CC1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




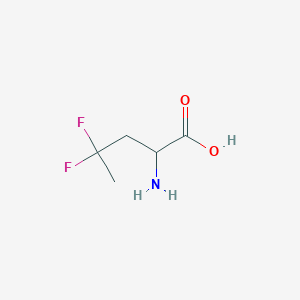
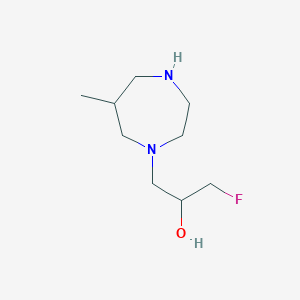
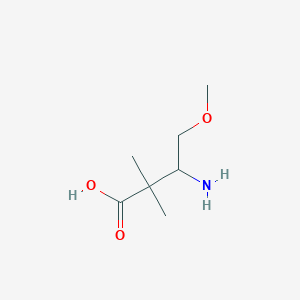
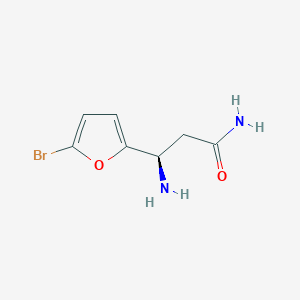


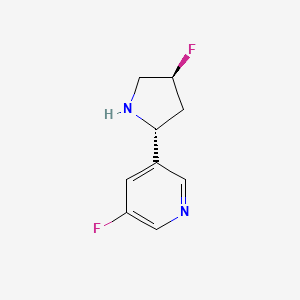

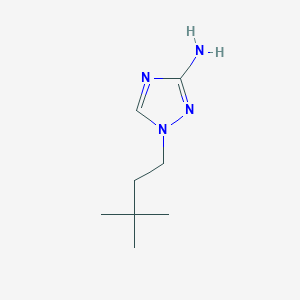
![3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide](/img/structure/B13318891.png)

